REACTION_SMILES
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[C:13](=[O:14])([O-:15])[O-:16].[CH3:19][CH:20]([CH3:21])[OH:22].[Cl:1][c:2]1[c:3]([CH3:12])[cH:4][c:5]([N+:9](=[O:10])[O-:11])[c:6]([F:8])[cH:7]1.[Cs+:17].[Cs+:18]>>[Cl:1][c:2]1[c:3]([CH3:12])[cH:4][c:5]([N+:9](=[O:10])[O-:11])[c:6]([O:22][CH:20]([CH3:19])[CH3:21])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc([N+](=O)[O-])c(F)cc1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Type
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product
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Smiles
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Cc1cc([N+](=O)[O-])c(OC(C)C)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |